
Simvastatin, 1-Pyreneacetyl Ester
Overview
Description
Simvastatin, 1-Pyreneacetyl Ester is a derivative of simvastatin, a well-known lipid-lowering agent used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. Simvastatin belongs to the statin class of medications, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing cholesterol synthesis in the liver . The addition of the 1-pyreneacetyl group to simvastatin potentially enhances its properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Simvastatin, 1-Pyreneacetyl Ester involves the esterification of simvastatin with 1-pyreneacetic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and a solvent like dichloromethane (DCM). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions
Simvastatin, 1-Pyreneacetyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield simvastatin and 1-pyreneacetic acid.
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrenequinones.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the pyreneacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Simvastatin and 1-pyreneacetic acid.
Oxidation: Pyrenequinones.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Simvastatin functions as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. The esterification with 1-pyreneacetyl enhances its pharmacokinetic properties, potentially increasing absorption and bioavailability. Studies indicate that this modification may lead to improved therapeutic outcomes in various conditions, including cardiovascular diseases and metabolic disorders.
Applications in Cardiovascular Health
-
Cholesterol Management :
- Simvastatin is widely recognized for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels, which is critical in reducing cardiovascular morbidity and mortality. Clinical trials have demonstrated that simvastatin can decrease LDL-C levels by approximately 35% on average .
- The addition of the pyreneacetyl group may enhance lipid-lowering effects due to improved tissue permeability.
- Pleiotropic Effects :
Applications in Oral Health
Recent studies have highlighted the role of simvastatin in oral health, showcasing its potential benefits in dental applications:
- Regeneration of Dental Tissues :
- Management of Periodontal Disease :
Analytical Applications
Simvastatin, 1-Pyreneacetyl Ester has also found applications in analytical chemistry:
- Fluorescence Derivatization :
Table 1: Summary of Key Studies on this compound
Mechanism of Action
Simvastatin, 1-Pyreneacetyl Ester exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . The pyreneacetyl group may enhance the compound’s lipophilicity, facilitating its uptake by cells and potentially increasing its efficacy . The molecular targets include the HMG-CoA reductase enzyme and various cholesterol transport proteins .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: The parent compound, widely used for its lipid-lowering effects.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness
Simvastatin, 1-Pyreneacetyl Ester is unique due to the presence of the pyreneacetyl group, which may enhance its lipophilicity and cellular uptake. This modification could potentially improve its therapeutic efficacy and broaden its applications in scientific research .
Biological Activity
Simvastatin, a well-known statin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels and reducing cardiovascular risk. However, the compound Simvastatin, 1-Pyreneacetyl Ester has garnered attention for its unique biological activities beyond traditional lipid-lowering effects. This article explores the biological activity of this compound, including its mechanisms of action, antibacterial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₄₃H₅₀O₇) is a derivative of simvastatin that incorporates a pyreneacetyl group. This modification may enhance its pharmacological properties and bioavailability compared to the parent compound.
- Cholesterol Lowering :
-
Antibacterial Activity :
- Recent studies have demonstrated that simvastatin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It interferes with bacterial protein synthesis and inhibits multiple biosynthetic pathways, leading to reduced bacterial growth and toxin production .
- Anti-inflammatory Effects :
Biological Activity Data
Case Studies
-
Antibacterial Efficacy Against MRSA :
A study evaluated the efficacy of simvastatin against MRSA strains in a murine model. Results indicated that simvastatin significantly reduced bacterial burden and inflammatory cytokines in infected wounds. The study highlighted simvastatin's ability to suppress key virulence factors produced by MRSA . -
Inflammation and Atherosclerosis :
In a controlled experiment with apoE-deficient mice, simvastatin was administered without altering plasma lipid levels but significantly reduced atherosclerotic lesions by lowering total cholesterol content in the aorta . This suggests that simvastatin's benefits extend beyond lipid lowering to include direct effects on vascular health.
Research Findings
-
Proteomic Analysis :
A detailed proteomic study revealed that simvastatin treatment led to significant changes in protein expression profiles associated with vital cellular processes in bacteria. Key proteins involved in stress response were upregulated while biosynthetic pathways were downregulated, leading to impaired bacterial growth . -
Pharmacokinetics :
Simvastatin undergoes extensive first-pass metabolism with significant hepatic uptake, which is crucial for its action as an HMG-CoA reductase inhibitor. Genetic variations affecting OATP1B1 transporter can influence drug levels and efficacy .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Simvastatin, 1-Pyreneacetyl Ester with high yield and purity?
Methodological Answer:
- Esterification Protocol : React simvastatin hydroxyl acid with 1-pyreneacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using a catalytic amount of dimethylaminopyridine (DMAP) to enhance acylation efficiency.
- Purification : Employ silica gel column chromatography (mobile phase: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, 238 nm detection, 3.0 mL/min flow rate) .
- Yield Optimization : Monitor reaction kinetics using TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of 1-pyreneacetyl chloride to simvastatin hydroxyl acid) to minimize side products like dimeric impurities .
Q. How to characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use -NMR (δ 7.5–8.5 ppm for pyrene protons) and -NMR (carbonyl peaks at ~170 ppm) to confirm ester bond formation.
- Mass Spectrometry : High-resolution ESI-MS (expected [M+Na]: 724.3 m/z) to verify molecular weight and detect trace impurities (e.g., dehydro derivatives at 722.3 m/z) .
- XRD for Crystallinity : Analyze crystalline structure using X-ray diffraction if the compound is recrystallized from ethanol/water mixtures .
Q. What analytical methods are recommended for assessing purity in preclinical studies?
Methodological Answer:
- HPLC-UV : Use a validated method with a L1 column (C18, 4.6 × 150 mm), gradient elution (acetonitrile/0.1% phosphoric acid), and 238 nm detection. System suitability criteria: resolution >3 between simvastatin and lovastatin peaks .
- Impurity Profiling : Quantify dimeric impurities (e.g., Simvastatin Dimer Impurity, CAS 476305-24-5) using reference standards and limit thresholds (<0.15% w/w) per ICH guidelines .
Advanced Research Questions
Q. How to design in vitro studies to evaluate the cellular uptake of this compound?
Methodological Answer:
- Fluorescence-Based Assays : Leverage the intrinsic fluorescence of the pyrene moiety (excitation 340 nm, emission 376 nm) to track intracellular accumulation in cell lines (e.g., HepG2 or Caco-2).
- Confocal Microscopy : Use time-lapse imaging to visualize subcellular localization, particularly in lipid-rich regions like membranes or lipid droplets .
- Quantitative Analysis : Normalize fluorescence intensity to protein content (Bradford assay) and compare with non-esterified simvastatin controls .
Q. What experimental strategies resolve contradictions in pharmacokinetic data for esterified statins?
Methodological Answer:
- Species-Specific Metabolism : Compare hydrolysis rates in human vs. rodent plasma (e.g., 90% hydrolysis in human plasma vs. 50% in rat plasma at 37°C over 2 hours).
- Enzyme Inhibition Studies : Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate enzymatic vs. non-enzymatic degradation pathways .
- Biphasic Dissolution Testing : Simulate gastrointestinal transit using pH-shift models to assess stability in acidic (stomach) and neutral (intestine) conditions .
Q. How to optimize formulation stability for this compound in solid dispersions?
Methodological Answer:
- Polymer Selection : Screen polymers (e.g., HPMCAS, PVP-VA64) via DSC to identify glass transition temperature () >50°C above storage temperature to prevent recrystallization.
- Spherical Crystallization : Use solvent evaporation (e.g., ethanol/water) to produce micronized particles with enhanced dissolution (target D90 <10 µm) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months; monitor impurity formation (e.g., dehydro derivatives via LC-MS) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in in vivo efficacy studies?
Methodological Answer:
Properties
IUPAC Name |
(2-oxo-2-pyren-1-ylethyl) (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50O7/c1-6-43(4,5)42(48)50-37-21-25(2)20-30-11-10-26(3)33(40(30)37)19-16-31(44)22-32(45)23-38(47)49-24-36(46)34-17-14-29-13-12-27-8-7-9-28-15-18-35(34)41(29)39(27)28/h7-15,17-18,20,25-26,31-33,37,40,44-45H,6,16,19,21-24H2,1-5H3/t25-,26-,31+,32+,33-,37-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCOTZTJMQDOW-TXXDJFRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676142 | |
Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193682-18-7 | |
Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.